N-(cyclobutylmethyl)-4-(trifluoromethyl)aniline
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Description
“N-(cyclobutylmethyl)-4-(trifluoromethyl)aniline” is a compound that contains an aniline group, a trifluoromethyl group, and a cyclobutylmethyl group . The aniline group consists of a benzene ring attached to an amine (-NH2) group. The trifluoromethyl group (-CF3) is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom. The cyclobutylmethyl group is a four-membered ring attached to a methyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a trifluoromethylating agent . The cyclobutylmethyl group could potentially be introduced through a separate reaction step, although the specifics would depend on the exact synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electron-donating properties of the aniline group and the electron-withdrawing nature of the trifluoromethyl group . This could potentially influence the compound’s reactivity and physical properties.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aniline and trifluoromethyl groups . The aniline group can act as a nucleophile in reactions, while the trifluoromethyl group is known to influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the aniline, trifluoromethyl, and cyclobutylmethyl groups . For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence their solubility and permeability .Mechanism of Action
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. This could involve more detailed studies on its reactivity, as well as investigations into its potential uses in fields such as pharmaceuticals or materials science .
properties
IUPAC Name |
N-(cyclobutylmethyl)-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-4-6-11(7-5-10)16-8-9-2-1-3-9/h4-7,9,16H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJPUXYRVIHBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700307 |
Source
|
Record name | N-(Cyclobutylmethyl)-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887590-17-2 |
Source
|
Record name | N-(Cyclobutylmethyl)-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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